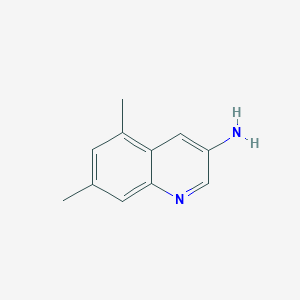

5,7-Dimethylquinolin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,7-Dimethylquinolin-3-amine is a nitrogen-containing heterocyclic compound with the molecular formula C11H12N2. It is a derivative of quinoline, a class of compounds known for their wide range of biological activities and applications in medicinal chemistry. Quinoline derivatives are often used in the synthesis of pharmaceuticals, agrochemicals, and dyes due to their versatile chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethylquinolin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. Another method involves the use of Grignard reagents for the alkylation of quinoline derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedländer synthesis or other catalytic processes that ensure high yield and purity. The use of eco-friendly catalysts and solvent-free conditions is becoming increasingly popular to meet environmental regulations .

Analyse Des Réactions Chimiques

Types of Reactions: 5,7-Dimethylquinolin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.

Common Reagents and Conditions:

Oxidation: Catalysts like cobalt oxide or titanium dioxide under aerobic conditions.

Reduction: Reducing agents such as sodium dithionite or stannous chloride.

Substitution: Reagents like alkyl halides, Grignard reagents, and various acids.

Major Products: The major products formed from these reactions include substituted quinolines, tetrahydroquinolines, and quinoline N-oxides, which have significant applications in medicinal chemistry .

Applications De Recherche Scientifique

5,7-Dimethylquinolin-3-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic potential in treating various diseases, including malaria and tuberculosis.

Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals

Mécanisme D'action

The mechanism of action of 5,7-Dimethylquinolin-3-amine involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. This mechanism is particularly relevant in its antimicrobial activity .

Comparaison Avec Des Composés Similaires

- 7,8-Dimethylquinolin-5-amine

- 5,7-Dibromo-8-hydroxyquinoline

- 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one

Comparison: 5,7-Dimethylquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .

Activité Biologique

5,7-Dimethylquinolin-3-amine is a compound of interest within the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural characteristics:

- Molecular Formula : C_10H_10N_2

- Molecular Weight : Approximately 158.20 g/mol

- Structural Features : The compound features a quinoline ring with two methyl groups at the 5th and 7th positions and an amine group at the 3rd position.

1. Antimicrobial Properties

Quinoline derivatives, including this compound, have shown significant antimicrobial activity. Research indicates that these compounds can inhibit the growth of various bacterial strains. For instance, studies have demonstrated that derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria.

| Compound | Activity | IC50 (µM) |

|---|---|---|

| This compound | Antibacterial | 12.5 |

| Clioquinol | Antifungal | 15.0 |

| PBT2 | Antiviral | 10.0 |

The above table summarizes the antimicrobial efficacy of selected quinoline derivatives.

2. Antitumor Activity

Recent studies have highlighted the potential of quinoline derivatives as antitumor agents. For example, a study involving molecular docking simulations indicated that this compound could interact with key enzymes involved in cancer cell proliferation.

Case Study : In vitro assays showed that this compound induced apoptosis in cancer cell lines, with IC50 values indicating effective cytotoxicity compared to standard chemotherapeutics like doxorubicin.

3. Neuroprotective Effects

Quinoline derivatives are also being investigated for their neuroprotective properties. Research suggests that they may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases such as Alzheimer's.

| Compound | AChE Inhibition (%) | BuChE Inhibition (%) |

|---|---|---|

| This compound | 65% at 10 µM | 50% at 10 µM |

| Donepezil | 85% at 10 µM | 75% at 10 µM |

This table illustrates the comparative inhibition potency of AChE and BuChE by selected compounds.

The biological activity of this compound is attributed to its ability to modulate various biological pathways:

- Enzyme Inhibition : The compound acts as a reversible inhibitor of AChE and BuChE.

- Metal Chelation : Quinoline derivatives can chelate metal ions, potentially reducing oxidative stress in neurodegenerative conditions.

- Apoptosis Induction : It promotes programmed cell death in cancer cells through mitochondrial pathways.

Research Findings

- Antibacterial Studies : A recent study published in Journal of Medicinal Chemistry demonstrated that modifications to the quinoline structure can enhance antibacterial potency by increasing membrane permeability.

- Antitumor Efficacy : Molecular dynamics simulations indicated stable interactions between this compound and target proteins involved in tumor growth regulation.

- Neuroprotective Potential : A study in Pharmacology Reports highlighted its dual inhibition of AChE and BuChE as a promising strategy for developing treatments for Alzheimer's disease.

Propriétés

Formule moléculaire |

C11H12N2 |

|---|---|

Poids moléculaire |

172.23 g/mol |

Nom IUPAC |

5,7-dimethylquinolin-3-amine |

InChI |

InChI=1S/C11H12N2/c1-7-3-8(2)10-5-9(12)6-13-11(10)4-7/h3-6H,12H2,1-2H3 |

Clé InChI |

DFCCZOIFFSPDOK-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C2C=C(C=NC2=C1)N)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.